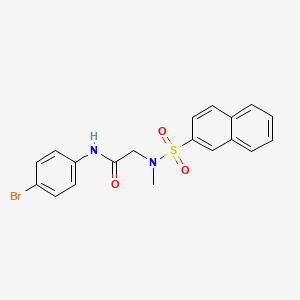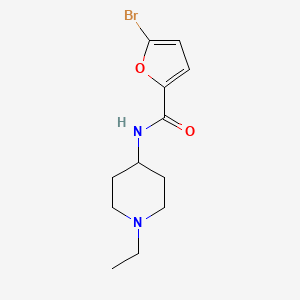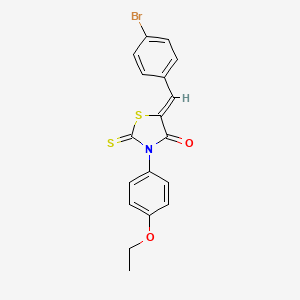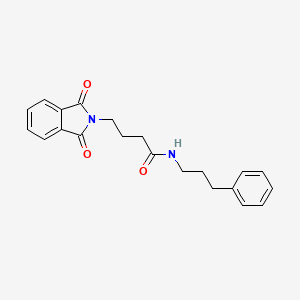
N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N1-(4-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide involves complex chemical reactions. For instance, the synthesis of related sulfonyl compounds utilizes bromomethyl phenyl sulfone derivatives and visible-light-promoted radical (phenylsulfonyl)methylation reactions, providing an efficient route to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016). Another approach involves the synthesis of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide ligand through condensation reactions, demonstrating the versatility of synthesis methods for related compounds (Amereih et al., 2021).
Molecular Structure Analysis
Detailed molecular structure analysis is facilitated by various spectroscopic and theoretical methods. For example, the molecular and chemical properties of related compounds have been explored using density functional theory (DFT), revealing insights into their electrophilic and nucleophilic nature (Gültekin et al., 2020). Such analyses contribute to understanding the molecular structure of N1-(4-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide and related compounds.
Chemical Reactions and Properties
The chemical reactions and properties of compounds within this class are characterized by their reactivity and interaction with various chemical agents. Studies on similar compounds have shown a range of reactions, including (phenylsulfonyl)methylation and condensation reactions, that highlight the chemical versatility and reactivity of these compounds (Liu & Li, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of related sulfonyl compounds have been extensively studied. For instance, the crystal structure and solvation effects on the chemical selectivity and reactivity of sulfonyl compounds provide insight into their physical characteristics and how they may influence chemical behavior and stability (Penso et al., 2003).
Chemical Properties Analysis
The chemical properties of N1-(4-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide and related compounds are influenced by their molecular structure, leading to specific reactivity patterns. Research on related compounds has highlighted their potential in forming complex chemical structures and their applications in synthesizing new chemical entities with unique properties (Jia et al., 2009).
Wissenschaftliche Forschungsanwendungen
Sulfonated Polyimide Copolymers for Proton-Exchange-Membrane Fuel Cells
A study focused on the potential of sulfonated naphthalene dianhydride-based polyimide copolymers for fuel cell applications. These materials, synthesized from novel disulfonated diamines and naphthalenetetracarboxylic dianhydride, displayed properties such as water sorption, proton conductivity, and methanol permeability crucial for direct methanol fuel cell performance, indicating their relevance in the development of fuel cell membranes (Einsla et al., 2005).
Synthetic Equivalents for Tetrahydroisoquinolines
Research into Weinreb amide-based synthetic equivalents provided a convenient synthesis pathway for 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This study showcased the use of N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide and related compounds for synthesizing key intermediates in the synthesis of N-phenylsulfonyl protected tetrahydroisoquinolines, demonstrating the chemical's utility in complex organic synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).
(Phenylsulfonyl)methylation Reactions
A study highlighted the (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides using bromomethyl phenyl sulfone derivatives. This method provided a mild and efficient route to various (phenylsulfonyl)methylated compounds, demonstrating the chemical's applicability in modifying electron-rich aromatic compounds to introduce sulfone functionality (Liu & Li, 2016).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-22(13-19(23)21-17-9-7-16(20)8-10-17)26(24,25)18-11-6-14-4-2-3-5-15(14)12-18/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXAUPGCBFXGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)
![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)
![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)

![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)